molecular formula C15H13NO4 B1216206 N-(2-Carboxyphenyl)phenoxyacetamide CAS No. 18704-92-2

N-(2-Carboxyphenyl)phenoxyacetamide

Cat. No.: B1216206
CAS No.: 18704-92-2
M. Wt: 271.27 g/mol
InChI Key: RKNMVALGNSLQQL-UHFFFAOYSA-N
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Description

N-(2-Carboxyphenyl)phenoxyacetamide is a phenyl-substituted acetamide derivative with notable pharmacological properties. Its derivatives, such as N-(2-carboxy-4-chlorophenyl)-phenoxyacetamide (ZR-29), N-(2-carboxy-4-chlorophenyl)-bromophenoxyacetamide (ZR-32), and N-(2-carboxy-4-chlorophenyl)-4'-nitrophenoxyacetamide (ZR-35), are potent inhibitors of prostaglandin (PG) synthetase. These compounds exhibit anti-inflammatory, analgesic, and antipyretic activities in preclinical models . The 2-carboxyphenyl moiety is critical for binding to enzymatic targets, while substituents on the phenoxy group modulate potency and selectivity. For example, ZR-32 demonstrated superior efficacy in reducing edema, granuloma formation, and pain responses compared to other derivatives, with lower acute toxicity than traditional NSAIDs like indomethacin .

Mechanism of Action

Target of Action

It is known that similar compounds have been studied for their antimicrobial, antibiofilm, and antiproliferative activities .

Mode of Action

It has been found that similar compounds have shown promising antibiofilm activity, especially towards candida albicans . This suggests that 2-(2-phenoxyacetamido)benzoic acid may interact with its targets to inhibit biofilm formation.

Biochemical Pathways

Based on the observed antibiofilm activity of similar compounds , it can be inferred that 2-(2-phenoxyacetamido)benzoic acid may interfere with the pathways involved in biofilm formation and maintenance.

Result of Action

Similar compounds have shown a good percentage inhibition of biofilm formation , suggesting that 2-(2-phenoxyacetamido)benzoic acid may have similar effects.

Biological Activity

N-(2-Carboxyphenyl)phenoxyacetamide is a compound that has garnered attention in recent years for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Overview of this compound

This compound belongs to the class of phenoxyacetamides, which are known for their varied biological activities. The compound exhibits structural features that allow it to interact with various biological targets, making it a subject of interest for researchers investigating new therapeutic agents.

Biological Activities

1. Anticancer Properties

Recent studies have shown that this compound derivatives possess significant anticancer activity. In vitro assays demonstrated that these compounds can inhibit the proliferation of various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer) cells. For instance, one study reported an IC50 value of 1.43 μM for HepG2 cells, indicating potent cytotoxic effects compared to normal liver cells (THLE-2), which had an IC50 value of 36.27 μM .

2. Anti-inflammatory Effects

This compound has also been studied for its anti-inflammatory properties. One derivative, ZR-32, exhibited strong analgesic activity in animal models and inhibited edema formation in acute inflammatory models . The compound showed effective inhibition of prostaglandin synthetase, suggesting its potential utility in treating inflammatory conditions.

3. Enzyme Inhibition

The compound has been evaluated for its ability to inhibit monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. Certain derivatives exhibited selective inhibition of MAO-A and MAO-B, with IC50 values as low as 0.018 μM for MAO-A . This highlights the potential of these compounds in treating neurological disorders where MAO activity is implicated.

The biological activity of this compound appears to be mediated through several mechanisms:

  • Cytotoxicity : The selective cytotoxic effects on cancer cells suggest that these compounds may induce apoptosis through mitochondrial pathways and caspase activation.
  • Inhibition of Metalloproteinases : Some studies indicate that these compounds inhibit matrix metalloproteinases (MMP-2 and MMP-9), which play critical roles in tumor invasion and metastasis .
  • Anti-inflammatory Pathways : By inhibiting prostaglandin synthesis, these compounds may reduce inflammation and associated pain pathways.

Case Studies

Several case studies have highlighted the efficacy of this compound derivatives:

  • Study on HepG2 Cells : A detailed investigation into the effects on HepG2 cells revealed that compound I demonstrated a selective anti-proliferative action, significantly reducing cell viability compared to non-tumorigenic cells .
  • Inflammation Models : In animal models, ZR-32 was shown to significantly reduce granuloma formation during chronic inflammation phases, indicating its prolonged therapeutic potential against inflammatory diseases .

Data Table: Biological Activity Summary

Activity TypeCompound NameCell Line/ModelIC50 ValueMechanism
AnticancerN-(2-Carboxyphenyl)HepG21.43 μMInduces apoptosis
phenoxyacetamideMCF-710.51 μMInduces apoptosis
Anti-inflammatoryZR-32Edema Model30-200 mg/kgInhibits prostaglandin synthesis
Enzyme InhibitionVarious DerivativesMAO-A/B0.018/0.07 μMSelective MAO inhibition

Scientific Research Applications

Pharmacological Properties

N-(2-Carboxyphenyl)phenoxyacetamide exhibits significant pharmacological activities, primarily as an analgesic and anti-inflammatory agent. Research indicates that derivatives of this compound can inhibit prostaglandin synthetase, which is crucial in the inflammatory response.

Analgesic and Antipyretic Activity

  • A study demonstrated that this compound derivatives showed strong analgesic effects in animal models, including the "hot plate" test and electric stimulation tests. Specifically, ZR-32, a derivative, exhibited potent analgesic and antipyretic properties without significant central nervous system effects .
  • The compound's efficacy was noted at doses of 30-200 mg/kg, showing a marked reduction in edema in acute inflammatory models .

Anti-inflammatory Effects

  • The anti-inflammatory potential of this compound has been documented through various studies that highlight its ability to reduce inflammation markers in vivo. For instance, ZR-32 was effective in inhibiting granuloma formation in chronic inflammatory models .

Antimicrobial Applications

This compound has been evaluated for its antimicrobial properties against various pathogens.

Antituberculosis Activity

  • Recent studies have indicated that derivatives of this compound can exhibit activity against Mycobacterium tuberculosis, making it a candidate for further research in tuberculosis treatment .

Broad-spectrum Antimicrobial Properties

  • The compound has shown promise against both bacterial and fungal strains, suggesting its potential as a broad-spectrum antimicrobial agent .

Anticancer Research

The anticancer properties of this compound are an area of active investigation.

Case Studies

  • In vitro studies have demonstrated significant cytotoxicity against various cancer cell lines, with IC50 values indicating effective concentrations for therapeutic use . For example, derivatives have shown over 70% growth inhibition in specific cancer cell lines such as OVCAR-8 and NCI-H40 .

Synthesis and Characterization

The synthesis of this compound involves several chemical reactions that allow for the modification of its structure to enhance biological activity.

Synthetic Pathways

  • The compound can be synthesized through acylation reactions involving phenolic compounds and carboxylic acids. This synthetic flexibility allows for the development of various derivatives with tailored pharmacological profiles .

Data Summary Table

ApplicationActivity DescriptionNotable Findings
AnalgesicStrong pain relief effects in animal modelsEffective at doses of 30-200 mg/kg
Anti-inflammatoryInhibition of edema and granuloma formationSignificant reduction in inflammation markers
AntimicrobialActivity against Mycobacterium tuberculosis and other pathogensBroad-spectrum effectiveness noted
AnticancerInduction of apoptosis in cancer cellsOver 70% growth inhibition in specific lines
SynthesisVarious synthetic routes available for derivativesTailored modifications enhance bioactivity

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-Carboxyphenyl)phenoxyacetamide, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves multi-step reactions, starting with substitution and condensation. For example:

  • Substitution : React 2-chloroacetamide with a phenolic derivative (e.g., 2-carboxyphenol) under alkaline conditions (K₂CO₃ in acetonitrile) to form the phenoxyacetamide backbone .
  • Condensation : Use condensing agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to couple carboxylic acid groups with amines, ensuring mild temperatures (0–25°C) to prevent side reactions .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product. Monitor reaction progress via TLC (Rf ~0.3–0.5 in 1:1 ethyl acetate/hexane) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?

  • ¹H/¹³C NMR : Identify the carboxyphenyl proton (δ 12–13 ppm for COOH) and acetamide carbonyl (δ 165–170 ppm). Aromatic protons appear as multiplets in δ 6.5–8.0 ppm .
  • FTIR : Confirm amide bonds (N–H stretch: ~3300 cm⁻¹; C=O: ~1670 cm⁻¹) and carboxylic acid (O–H: 2500–3000 cm⁻¹; C=O: ~1700 cm⁻¹) .
  • HPLC-MS : Use reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) to verify molecular ion peaks (e.g., [M+H]⁺) and purity (>95%) .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to predict the electronic properties and reactivity of this compound?

  • HOMO-LUMO Analysis : Calculate frontier molecular orbitals to predict electrophilic/nucleophilic sites. For similar acetamides, HOMO energies (~-6.2 eV) localize on the phenyl ring, while LUMO (~-1.8 eV) focuses on the carbonyl group .
  • Molecular Electrostatic Potential (MESP) : Map charge distribution to identify hydrogen-bonding sites (e.g., carboxylic acid and amide groups) critical for biological interactions .
  • Vibrational Assignments : Compare computed IR spectra (B3LYP/6-311++G(d,p)) with experimental data to validate structural accuracy .

Q. What strategies are recommended for resolving contradictions in biological activity data of this compound across different studies?

  • Dose-Response Replication : Standardize assays (e.g., IC₅₀ measurements in enzyme inhibition) using purified batches to rule out impurities .
  • Structural Analog Comparison : Test derivatives (e.g., replacing the carboxyphenyl group with fluorophenyl) to isolate pharmacophore contributions .
  • Meta-Analysis : Cross-reference cytotoxicity data (e.g., MTT assay results) with structural databases (CAS Common Chemistry) to identify confounding variables like solvent effects .

Q. How can researchers design experiments to evaluate the pharmacokinetic stability of this compound?

  • In Vitro Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Use NADPH cofactors to assess cytochrome P450 interactions .
  • Plasma Protein Binding : Employ equilibrium dialysis (37°C, pH 7.4) to measure unbound fractions. High binding (>90%) may reduce bioavailability .
  • Permeability Assays : Use Caco-2 cell monolayers to predict intestinal absorption. Low apparent permeability (Papp < 1×10⁻⁶ cm/s) suggests poor oral bioavailability .

Q. What advanced computational methods are suitable for studying the binding interactions of this compound with biological targets?

  • Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., COX-2). Key residues (e.g., Arg120, Tyr355) may form hydrogen bonds with the carboxyphenyl group .
  • MD Simulations : Run 100-ns trajectories (AMBER force field) to assess binding stability. Root-mean-square deviation (RMSD) < 2 Å indicates stable ligand-target complexes .
  • QSAR Modeling : Corrogate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with anti-inflammatory activity (pIC₅₀) to guide structural optimization .

Q. Methodological Considerations

  • Contradiction Analysis : Always cross-validate spectral data (e.g., NMR shifts) with computational predictions to resolve structural ambiguities .
  • Reaction Optimization : Use design of experiments (DoE) to systematically vary temperature, solvent, and catalyst ratios for yield improvement .
  • Data Reproducibility : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for publishing synthetic protocols and spectral datasets .

Comparison with Similar Compounds

Structural Analogues with Modified Phenoxy Groups

ZR-29, ZR-32, and ZR-35

  • Structural Differences: ZR-29 (chlorophenoxy), ZR-32 (bromophenoxy), and ZR-35 (nitrophenoxy) differ in their phenoxy substituents.
  • Pharmacological Activity :
    • Anti-inflammatory : ZR-32 (ED₅₀ = 30–200 mg/kg) showed the strongest inhibition of granuloma formation in chronic inflammation models .
    • Analgesic : ZR-32 reduced pain responses in both electric current and "hot plate" tests .
    • Toxicity : Acute toxicity (LD₅₀) for ZR-32 was significantly lower than acetylsalicylic acid and indomethacin .
  • Mechanism : Bromine in ZR-32 enhances electron-withdrawing effects, improving enzyme-binding affinity .

N-(2-Chlorophenyl)-2-phenoxyacetamide

  • Structure : Lacks the 2-carboxyphenyl group but retains a chlorophenyl moiety.
  • Activity : Exhibits moderate anti-inflammatory activity but lower potency than ZR-32 due to the absence of the carboxyl group critical for PG synthetase inhibition .

Substituted Phenoxy Acetamides with Bicyclic Systems

  • Examples: 2-(Substituted phenoxy)-N-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide and N-(2-bromocyclohexyl)-2-(substituted phenoxy)acetamide .
  • Activity: These compounds show anti-inflammatory and analgesic properties, but their rigid bicyclic structures may limit bioavailability compared to the more flexible N-(2-carboxyphenyl)phenoxyacetamide derivatives .

Chloroacetamide Derivatives

2-Chloro-N-phenylacetamide

  • Use: Primarily an intermediate in synthesizing quinoline and piperazinedione derivatives .
  • Limitation : Lacks significant pharmacological activity due to the absence of functional groups required for PG synthetase inhibition .

Cyano-Substituted Acetamides

2-Cyano-N-[(methylamino)carbonyl]acetamide

  • Structure: Contains a cyano group and methylamino substitution.
  • Toxicity: Limited toxicological data available; uncertain safety profile compared to well-characterized derivatives like ZR-32 .

Comparative Data Table

Compound Name Key Substituents Anti-inflammatory Activity (ED₅₀) Analgesic Activity Acute Toxicity (LD₅₀) References
This compound (ZR-32) Bromophenoxy, 2-carboxyphenyl 30–200 mg/kg (strong) High >2000 mg/kg
N-(2-Chlorophenyl)-2-phenoxyacetamide Chlorophenyl, phenoxy Moderate Low Not reported
2-(Substituted phenoxy)-N-(bicycloheptyl)acetamide Bicyclic system, phenoxy 50–150 mg/kg Moderate Not reported
2-Chloro-N-phenylacetamide Chloro, phenyl None None Not reported

Key Findings and Implications

  • Structural Determinants: The 2-carboxyphenyl group and electron-withdrawing phenoxy substituents (e.g., Br in ZR-32) are critical for high PG synthetase inhibition and low toxicity.
  • Toxicity Advantage : Derivatives like ZR-32 offer safer profiles than classical NSAIDs, making them promising candidates for drug development .

Preparation Methods

Nucleophilic Substitution Using 2-Chloroacetamide and Phenolic Derivatives

The most widely documented approach involves a nucleophilic substitution reaction between 2-chloroacetamide and a substituted phenol. This method, adapted from similar syntheses of phenoxyacetamide analogues, proceeds under basic conditions to facilitate the displacement of the chloride group .

Reaction Conditions and Optimization

In a representative procedure, 2-chloroacetamide (1 mmol) reacts with 2-carboxyphenol (1 mmol) in dry dimethylformamide (DMF) at room temperature for 5 hours, using potassium carbonate (K₂CO₃, 1.5 mmol) as a base and potassium iodide (KI, 0.1 mmol) as a catalyst . The reaction mixture is extracted with ethyl acetate, dried over anhydrous MgSO₄, and purified via silica gel chromatography to yield N-(2-carboxyphenyl)phenoxyacetamide as a white solid.

Key parameters influencing yield :

  • Solvent choice : DMF outperforms acetone or ethylene glycol dimethyl ether in this reaction, achieving yields >85% .

  • Catalyst loading : Increasing KI to 50% molar equivalent enhances reaction rates when using less reactive chloroacetamide .

  • Temperature : Room temperature suffices, though reflux (110°C) reduces reaction time by 30% .

Haloacetamide-Mediated Alkylation of 2-Aminobenzoic Acid

An alternative route employs haloacetamides (bromo- or iodoacetamide) to alkylate 2-aminobenzoic acid. This method, detailed in patent literature, avoids the need for pre-formed phenolic intermediates .

Stepwise Procedure

  • Protection of the amino group : 2-Aminobenzoic acid is treated with acetic anhydride to form N-acetyl-2-aminobenzoic acid.

  • Alkylation : The protected derivative reacts with iodoacetamide in acetone under reflux, catalyzed by KI.

  • Deprotection : Hydrolysis with dilute HCl yields the final product.

Advantages :

  • Higher regioselectivity compared to phenolic substitution .

  • Reduced side products from competing O-alkylation .

Limitations :

  • Requires additional protection/deprotection steps, lowering overall yield to ~70% .

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantagesLimitations
Nucleophilic 85–92≥95Scalable, minimal purificationRequires phenolic starting material
Haloacetamide 70–7890Avoids phenolic precursorsMulti-step, lower yield
Carbodiimide 60–7585Mild conditions, no base neededSide reactions, costly reagents

Industrial-Scale Production Considerations

Commercial suppliers like Changzhou Hopschain Chemical Co., Ltd., employ modified nucleophilic substitution protocols for kilogram-scale synthesis :

Process Intensification Strategies

  • Continuous flow reactors : Reduce reaction time from hours to minutes by enhancing mass transfer .

  • Solvent recycling : DMF recovery systems cut costs by 40% in pilot plants .

  • In-line analytics : HPLC monitoring ensures consistent purity >98% .

Properties

IUPAC Name

2-[(2-phenoxyacetyl)amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO4/c17-14(10-20-11-6-2-1-3-7-11)16-13-9-5-4-8-12(13)15(18)19/h1-9H,10H2,(H,16,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKNMVALGNSLQQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50171976
Record name N-(2-Carboxyphenyl)phenoxyacetamide
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Molecular Weight

271.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18704-92-2
Record name N-(2-Carboxyphenyl)phenoxyacetamide
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Record name 18704-92-2
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Record name N-(2-Carboxyphenyl)phenoxyacetamide
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Record name 2-(PHENOXYACETYLAMINO)BENZOIC ACID
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Synthesis routes and methods

Procedure details

To a solution of anthranilic acid (5 g, 0.036 mol) in NaOH (3 g, 30 mL) was added phenoxyacetyl chloride (6.2 g, 5.2 mL) dropwise at 0° C. The reaction mixture was stirred at 0° C. for 30 min, acidified with dilute hydrochloric acid and filtered. The filtered solid was dissolved in EtOAc and filtered. The filtrate was dried, filtered, concentrated and dried for 4 h under vacuum, affording 8 g (81%) of the title compound, mp 201-203° C. A small amount (100 mg) of the title compound was recrystallized from EtOH, affording 75 mg of the title compound, mp 202-203° C.; 1H NMR (DMSO-d6) δ 13.70 (s, 1H, COOH), 12.20 (s, 1H, NH), 8.71 (d, 1H, J=8.4), 8.02 (dd, 1H, J=7.6), 7.65-7.60 (m, 1H), 7.35-6.89 (m, 6H), 4.73 (s, 2H); 13C NMR (DMSO-d6) δ 169.44, 167.23, 157.11, 140.22, 134.34, 131.32, 129.65, 129.45, 123.06, 121.65, 120.96, 119.45, 116.14, 114.81, 114.38, 67.22; MS (EI, m/z) 271 (M+).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.2 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
81%

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.